molecular formula C15H21NO3 B12654397 N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide CAS No. 94030-77-0

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide

Cat. No.: B12654397
CAS No.: 94030-77-0
M. Wt: 263.33 g/mol
InChI Key: YLBAPXILOGJWPD-UHFFFAOYSA-N
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Description

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.333 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide typically involves the reaction of 3-acetyl-4-hydroxybenzoic acid with heptan-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide is unique due to its specific structural features, such as the presence of both an acetyl group and a heptanamide chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

94030-77-0

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)heptanamide

InChI

InChI=1S/C15H21NO3/c1-3-4-5-6-7-15(19)16-12-8-9-14(18)13(10-12)11(2)17/h8-10,18H,3-7H2,1-2H3,(H,16,19)

InChI Key

YLBAPXILOGJWPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C

Origin of Product

United States

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